molecular formula C14H13NO2 B1463885 4-(2,4-Dimethylphenyl)picolinic acid CAS No. 1261967-40-1

4-(2,4-Dimethylphenyl)picolinic acid

Cat. No. B1463885
M. Wt: 227.26 g/mol
InChI Key: UDARWLWTCNKGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenyl)picolinic acid is a chemical compound with the CAS Number: 1261967-40-1. Its molecular weight is 227.26 and its IUPAC name is 4-(2,4-dimethylphenyl)-2-pyridinecarboxylic acid . It is a molecule that contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylphenyl)picolinic acid consists of a total of 31 bonds. These include 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Scientific Research Applications

1. Antiviral Abilities

  • Application Summary : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .
  • Methods of Application : The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .
  • Results : Picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .

2. Herbicidal Activity

  • Application Summary : Picolinic acid herbicides have been used for the control of Russian Knapweed (Acroptilon repens), an invasive creeping perennial .
  • Methods of Application : The research aimed to determine if the addition of diflufenzopyr to three pyridine carboxylic acid herbicides enhances long-term control of Russian knapweed .
  • Results : The addition of diflufenzopyr did not improve Russian knapweed control with fall applications of either aminopyralid, clopyralid, or picloram .

3. Inhibition of SARS-CoV-2 and Influenza A Virus

  • Application Summary : Picolinic acid has shown broad-spectrum antiviral activity against SARS-CoV-2 and Influenza A virus . It was found to be effective in reducing viral ribonucleic acid (RNA) in the presence of 2 mM PA, which was a non-toxic dose for the cells .
  • Methods of Application : The researchers treated HEK293T-ACE2 cells, which exogenously express the angiotensin-converting enzyme 2 (ACE2) receptor, following infection with SARS-CoV-2 .
  • Results : Picolinic acid was found to be effective, with a two-log reduction in viral ribonucleic acid (RNA) in the presence of 2 mM PA .

4. Blocking Enveloped Viruses

  • Application Summary : Picolinic acid has been found to specifically block the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .
  • Methods of Application : The researchers investigated the entry of enveloped viruses into host cells and found that picolinic acid could slow down viral entry into host cells .
  • Results : The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .

5. Anticancer Activities

  • Application Summary : Rhenium (I) tricarbonyl complexes of picolinic acid and its fluorinated complex derivatives have been explored for their in vitro anticancer activities on lung cancer cells .
  • Methods of Application : The researchers synthesized fifteen rhenium (I) tricarbonyl complexes using the ‘2 + 1’ mixed ligand approach . These complexes were then tested on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells .
  • Results : One toxic complex, fac- [Re (Pico) (CO) 3 (H2O)], showed significant toxicity with respective LC50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

6. Absorption of Zinc and Other Trace Elements

  • Application Summary : Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .
  • Methods of Application : This application is based on the natural role of picolinic acid in the body .
  • Results : In its natural form, picolinic acid stays inside the body only for a short duration and is usually excreted out quickly .

Future Directions

While specific future directions for 4-(2,4-Dimethylphenyl)picolinic acid were not found, picolinic acid, a similar compound, has been reported to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This suggests potential future research directions in exploring the antiviral properties of related compounds.

properties

IUPAC Name

4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-12(10(2)7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDARWLWTCNKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenyl)picolinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-Dimethylphenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
4-(2,4-Dimethylphenyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
4-(2,4-Dimethylphenyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
4-(2,4-Dimethylphenyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
4-(2,4-Dimethylphenyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
4-(2,4-Dimethylphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.